molecular formula C20H21N3O3S2 B2966803 3-(3-methylphenylsulfonamido)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide CAS No. 2034442-27-6

3-(3-methylphenylsulfonamido)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide

Cat. No.: B2966803
CAS No.: 2034442-27-6
M. Wt: 415.53
InChI Key: IATLJASJEOLKBK-UHFFFAOYSA-N
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Description

3-(3-methylphenylsulfonamido)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide is a useful research compound. Its molecular formula is C20H21N3O3S2 and its molecular weight is 415.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Evaluation

  • A3 Adenosine Receptor Agonists : A study by Baraldi et al. (2004) explored the synthesis of a series of compounds related to the query compound, focusing on their affinity for the human A3 adenosine receptor subtype. These compounds showed good selectivity and nanomolar range affinity for this receptor, highlighting their potential in therapeutic applications targeting the A3 adenosine receptor (Baraldi et al., 2004).

  • TRPV1 Antagonists for Analgesic Efficacy : Ha et al. (2013) synthesized a series of 2-thio pyridine C-region analogues of the query compound and investigated their role as hTRPV1 antagonists. The study found potent TRPV1 antagonism and potential analgesic effects in a rat neuropathic pain model (Ha et al., 2013).

Drug Metabolism and Biocatalysis

  • Metabolite Production Using Actinoplanes missouriensis : Zmijewski et al. (2006) discussed the application of biocatalysis in drug metabolism, specifically for the production of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis. This approach is significant for understanding the metabolic pathways and potential effects of similar compounds (Zmijewski et al., 2006).

Anticancer and Radiosensitizing Evaluation

  • Novel Sulfonamide Derivatives : Ghorab et al. (2015) synthesized novel sulfonamide derivatives, incorporating elements similar to the query compound, and evaluated their anticancer and radiosensitizing properties. Some of these compounds showed higher activity than doxorubicin, a commonly used chemotherapeutic agent (Ghorab et al., 2015).

Other Relevant Studies

  • Antibacterial Activity : Ajani et al. (2012) synthesized sulfonamide compounds and tested their antibacterial activity. This research suggests potential applications of similar compounds in combating bacterial infections (Ajani et al., 2012).

  • Anion Recognition : Kavallieratos et al. (1999) investigated the use of disulfonamides in anion recognition, a field relevant to the structural functionality of the query compound. Their findings could provide insights into the chemical interactions and potential applications in analytical chemistry (Kavallieratos et al., 1999).

Properties

IUPAC Name

3-[(3-methylphenyl)sulfonylamino]-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S2/c1-15-4-2-6-18(12-15)28(25,26)23-10-7-19(24)22-13-16-5-3-9-21-20(16)17-8-11-27-14-17/h2-6,8-9,11-12,14,23H,7,10,13H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IATLJASJEOLKBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)NCC2=C(N=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.